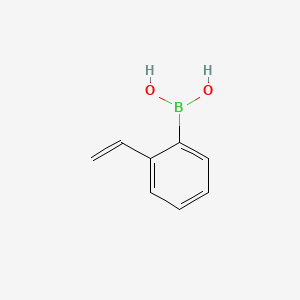
2-乙烯基苯基硼酸
描述
2-Vinylphenylboronic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is also used in Suzuki reaction . This compound showcases remarkable versatility due to its distinctive configuration, exhibiting profound anti-inflammatory properties .
Synthesis Analysis
The synthesis of 2-Vinylphenylboronic acid involves a one-pot polymerization approach. The phenylboronic acid (PBA)-functionalized polymers using N,N’ -methylbisacrylamide (MBAA) as the crosslinker synthesized in DMSO displayed ultrahigh selectivity to the cis-diol containing molecules .Molecular Structure Analysis
The molecular formula of 2-Vinylphenylboronic acid is C8H9BO2 . Its average mass is 147.967 Da and its monoisotopic mass is 148.069565 Da .Chemical Reactions Analysis
2-Vinylphenylboronic acid is used in the Suzuki reaction . It is also used in the synthesis of styrene-based organoboron polymers such as vinyl-oligo (fluorene) polymer and boronic ester-based self-healing polymer .Physical And Chemical Properties Analysis
2-Vinylphenylboronic acid has a density of 1.1±0.1 g/cm3, a boiling point of 313.7±35.0 °C at 760 mmHg, and a flash point of 143.5±25.9 °C . It has a molar refractivity of 42.3±0.4 cm3, a polar surface area of 40 Å2, and a molar volume of 135.0±5.0 cm3 .科学研究应用
作用机制
Target of Action
The primary target of 2-Vinylphenylboronic acid is cis-diol containing molecules . These molecules include nucleosides, catechols, saccharides, and glycoproteins . The 2-Vinylphenylboronic acid selectively recognizes these targets through a reversible covalent reaction .
Mode of Action
The interaction of 2-Vinylphenylboronic acid with its targets is pH-dependent . Under high pH conditions, 2-Vinylphenylboronic acid can form a covalent complex with the cis-diol group . When the pH environment changes to be acidic, the complex will dissociate into the original 2-Vinylphenylboronic acid and the cis-diol .
Biochemical Pathways
The 2-Vinylphenylboronic acid affects the biochemical pathways of cis-diol containing molecules . The principle of boronate affinity reaction is utilized, which is pH dependent . This pH controllable capture/release feature of 2-Vinylphenylboronic acid gives great feasibility to develop pH responsive materials .
Pharmacokinetics
It’s known that the 2-vinylphenylboronic acid shows a high binding affinity with dissociation constants of 20 × 10 –4 M and 98 × 10 –5 M to adenosine and catechol, respectively . It also has a relatively high binding capacity (46 ± 1 μmol/g for adenosine and 166 ± 12 μmol/g for catechol) .
Result of Action
The molecular and cellular effects of 2-Vinylphenylboronic acid’s action are primarily the formation and dissociation of covalent complexes with cis-diol containing molecules . This results in the selective recognition and binding of these molecules, which can be used in various applications such as separation, sensing, imaging, diagnostic, and drug delivery .
Action Environment
The action of 2-Vinylphenylboronic acid is influenced by environmental factors such as pH . The formation and dissociation of the covalent complex between 2-Vinylphenylboronic acid and cis-diol containing molecules are dependent on the pH of the environment . Therefore, the action, efficacy, and stability of 2-Vinylphenylboronic acid can be controlled by adjusting the pH conditions .
安全和危害
2-Vinylphenylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Protective measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
未来方向
生化分析
Biochemical Properties
2-Vinylphenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is commonly used in Suzuki-Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial in the development of enzyme inhibitors and sensors for detecting biomolecules .
Cellular Effects
The effects of 2-Vinylphenylboronic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways and cellular homeostasis. Additionally, 2-Vinylphenylboronic acid has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 2-Vinylphenylboronic acid exerts its effects through several mechanisms. It can form reversible covalent bonds with biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation. This compound can also alter gene expression by binding to DNA or RNA, thereby influencing transcription and translation processes. The boronic acid group in 2-Vinylphenylboronic acid is particularly reactive, allowing it to interact with a wide range of biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Vinylphenylboronic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Vinylphenylboronic acid is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or light. Long-term exposure to the compound can lead to changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Vinylphenylboronic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of metabolic pathways. At high doses, 2-Vinylphenylboronic acid can be toxic, leading to adverse effects such as cellular damage or organ toxicity. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels .
Metabolic Pathways
2-Vinylphenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit or activate specific enzymes, thereby influencing the overall metabolic balance within cells. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 2-Vinylphenylboronic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions, which are essential for its biological activity .
Subcellular Localization
The subcellular localization of 2-Vinylphenylboronic acid is a key factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that 2-Vinylphenylboronic acid exerts its effects precisely where needed within the cell, enhancing its efficacy and reducing potential off-target effects .
属性
IUPAC Name |
(2-ethenylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO2/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6,10-11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFAXRHEKNHTDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C=C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378577 | |
| Record name | 2-Vinylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15016-42-9 | |
| Record name | B-(2-Ethenylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15016-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Vinylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boronic acid, B-(2-ethenylphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Vinylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







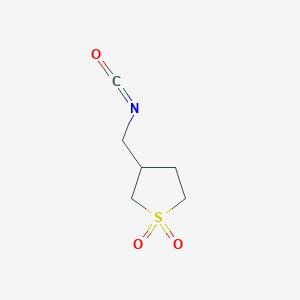

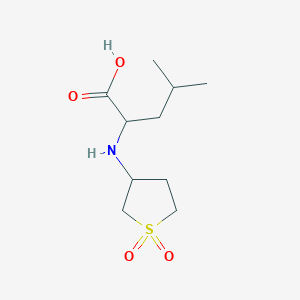
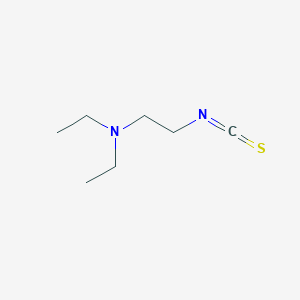
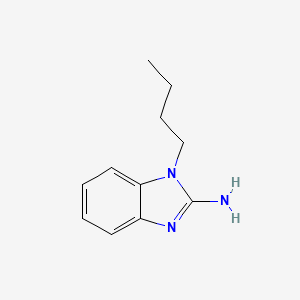


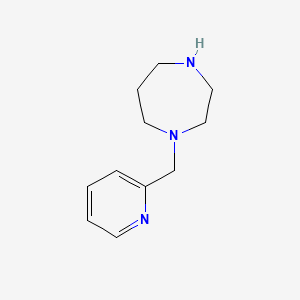
![2,2'-(2,2'-(Butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid](/img/structure/B1303743.png)
![2-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B1303744.png)